molecular formula C17H23N5OS B2867658 N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251558-12-9

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2867658
CAS RN: 1251558-12-9
M. Wt: 345.47
InChI Key: PNAHJZDXKJQFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide” is a chemical compound that is likely to be a derivative of pyrazole . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Scientific Research Applications

Pharmacological Research: Antioxidant Properties

Pyrazoline derivatives, like the compound , have been studied for their antioxidant properties. Oxidative stress is linked to various diseases, and compounds that can mitigate this stress are valuable in pharmacological research. The compound’s ability to scavenge free radicals and reactive oxygen species (ROS) could be pivotal in developing new treatments for conditions caused by oxidative damage .

Neurological Studies: Acetylcholinesterase Inhibition

This compound may serve as an inhibitor for acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Research on AchE inhibitors is crucial for understanding and treating neurological disorders, including Alzheimer’s disease. The compound’s potential to affect AchE activity could lead to significant advancements in neurological health .

Cancer Research: Cytotoxic Activity

Compounds with pyrazoline structures have shown promise in cancer research due to their cytotoxic effects on cancer cells. The ability of such compounds to induce cell death in cancerous cells while sparing healthy cells is a critical area of study. This compound’s potential cytotoxicity could be explored for developing new chemotherapeutic agents .

Molecular Modeling: Drug Design

The structural complexity of pyrazoline derivatives makes them suitable candidates for molecular modeling studies. These studies can predict how the compound interacts with various biological targets, which is essential for rational drug design. The compound’s unique structure could provide insights into the development of more effective drugs .

Aquatic Toxicology: Impact on Aquatic Life

Research into the effects of chemicals on aquatic life is vital for environmental protection. The compound’s impact on enzymes and oxidative stress in fish, such as rainbow trout alevins, can inform us about its ecological toxicity and guide regulations on chemical disposal .

Biochemical Assays: Biomarker Detection

The compound’s interaction with biological molecules can be used in biochemical assays to detect biomarkers of oxidative injury, such as malondialdehyde (MDA). This application is important for diagnosing and monitoring diseases associated with oxidative stress .

properties

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h8-9,11,14H,3-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAHJZDXKJQFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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